ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate

chemical purity storage stability salt form comparison

Unmethylated imidazole ligands cause tautomeric ambiguity, inconsistent metal-coordination geometry, and irreproducible peptide coupling. This N-methyl-imidazole amino acid ester locks a single tautomeric state-ensuring predictable reactivity and reliable coordination chemistry. • Histidine surrogate with enhanced lipophilicity for membrane-permeable peptide mimetics • Bidentate Cu/Zn/Fe ligand; single coordination mode enables enantioselective catalyst design • Compatible with Fmoc-/Boc-SPPS; ethyl ester serves as temporary carboxyl protecting group • Crystalline HCl salt simplifies automated dispenser loading for parallel library synthesis

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
Cat. No. B13263472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=NC=CN1C)N
InChIInChI=1S/C8H13N3O2/c1-3-13-8(12)6(9)7-10-4-5-11(7)2/h4-6H,3,9H2,1-2H3
InChIKeyFKBADDXIMYOKFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate – A Bifunctional Imidazole Ester Building Block for Selective Syntheses


Ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate (CAS 1219531-39-1) is a non‑proteinogenic amino acid ester that combines a primary amine, an ethyl ester, and an N‑methyl‑imidazole ring in a single scaffold . The N‑methyl group distinguishes it from the unmethylated analog (ethyl 2‑amino‑2‑(1H‑imidazol‑2‑yl)acetate, CAS 1501725‑68‑3) , altering both the electronic character of the imidazole ring and the steric environment around the α‑amino center. These modifications affect hydrogen‑bonding patterns and nucleophilicity, making the compound a targeted intermediate for medicinal chemistry and peptide‑mimetic design.

Why N‑Methyl Imidazole Amino Acid Esters Cannot Be Treated as Interchangeable Commodities


The N‑methyl substituent in ethyl 2‑amino‑2‑(1‑methyl‑1H‑imidazol‑2‑yl)acetate shifts the imidazole pKa and alters the tautomeric equilibrium compared to the non‑methylated parent . This substitution changes the nucleophilicity of the ring nitrogens, the stability of metal‑coordination complexes, and the hydrogen‑bonding capacity — parameters that directly govern reactivity in peptide coupling, enzymatic recognition, and supramolecular assembly. Consequently, procurement of the correct methylated derivative is essential; use of the des‑methyl analog (CAS 1501725‑68‑3) or the free carboxylic acid (CAS 85692‑43‑9) will generate different reaction kinetics and product profiles, compromising reproducibility.

Quantitative Differentiation Evidence for Ethyl 2‑amino‑2‑(1‑methyl‑1H‑imidazol‑2‑yl)acetate


Free‑Base Purity and Stability vs. Hydrochloride Salt

The free‑base form (CAS 1219531‑39‑1) is consistently supplied at ≥95% purity (AKSci), while the hydrochloride salt (CAS 129146‑64‑1) is available at ≥95% purity (Apollo Scientific). Although both forms meet the same nominal purity, the hydrochloride salt offers superior long‑term stability, allowing storage at ambient temperature, whereas the free base is recommended for storage at −20 °C to prevent decomposition . This differential directly impacts procurement for laboratories without reliable −20 °C storage infrastructure.

chemical purity storage stability salt form comparison

Crystalline Advantage: Hydrochloride Salt Facilitates Weighing and Formulation Accuracy

The hydrochloride salt is a crystalline solid (white powder), whereas the free base is typically a viscous oil or low‑melting solid . Quantitative handling studies across compound libraries demonstrate that crystalline powders reduce weighing errors by approximately 5–10% compared to viscous oils, which are prone to adherence to spatulas and vial surfaces. This physical‑state distinction is critical for dose‑response experiments requiring sub‑milligram accuracy.

solid‑state properties formulation handling

Scalable Synthesis: Established Patent Route Ensures Supply Continuity

Imidazole‑2‑acetic acid derivatives of the general formula (I), encompassing ethyl 2‑amino‑2‑(1‑methyl‑1H‑imidazol‑2‑yl)acetate, are accessible via the patented process of Vorbruggen et al. (US4379927A) [1]. This route employs commercially available amidines and acetoacetic acid derivatives, yielding the target ester in multi‑kilogram batches with demonstrated consistency. Comparable non‑methylated or C‑4‑substituted imidazole esters often lack a dedicated process‑scale patent, introducing uncertainty in lead‑time and batch‑to‑batch reproducibility.

manufacturing process supply chain patent coverage

Application Scenarios Where Ethyl 2‑amino‑2‑(1‑methyl‑1H‑imidazol‑2‑yl)acetate Delivers Optimal Value


Solid‑Phase Peptide Synthesis of Histidine Mimetics

The protected amino acid ester can be coupled directly to resin‑bound peptides via Fmoc‑ or Boc‑chemistry, leveraging the ethyl ester as a temporary carboxyl protecting group. The N‑methyl‑imidazole side chain serves as a histidine surrogate with enhanced lipophilicity, improving membrane permeability of the final peptide [1]. The crystalline hydrochloride salt simplifies automated dispenser loading and ensures accurate stoichiometry during parallel library synthesis.

Medicinal Chemistry Hit‑to‑Lead Optimization

The scaffold’s combination of a primary amine and an electron‑rich N‑methyl‑imidazole allows rapid diversification through amide bond formation and N‑functionalization. Researchers targeting enzymatic ATP‑binding sites or metal‑dependent proteases have used similar 2‑substituted imidazoles to achieve nanomolar inhibition, as demonstrated in JAK2 inhibitor programs [1][2]. The availability of a patent‑secured synthetic route reduces the risk of supply interruptions during lead optimization.

Coordination Chemistry and Catalyst Design

The N‑methyl‑imidazole and the α‑amino group act as a bidentate ligand for transition metals (Cu, Zn, Fe). The compound’s ability to form stable chelates is exploited in the design of enantioselective catalysts. The unambiguous N‑methylation prevents tautomeric ambiguity, ensuring a single coordination geometry — a critical advantage over unmethylated imidazole ligands that can isomerize in solution.

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